草酸亚铁二水合物

描述

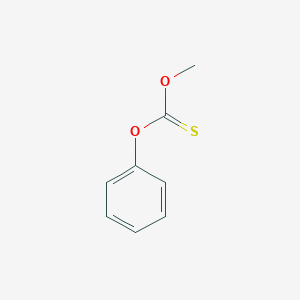

Ferrous oxalate dihydrate, also known as Iron (II) oxalate dihydrate, is an inorganic compound with the formula FeC2O4·2H2O . It is a coordination polymer consisting of chains of oxalate-bridged ferrous centers, each with two aquo ligands . When heated, it dehydrates and decomposes into carbon dioxide, carbon monoxide, iron oxides, and pyrophoric black iron .

Synthesis Analysis

Ferrous oxalate dihydrate can be synthesized from metallic iron . Various reduction processes have been compared to synthesize Ferrous oxalate dihydrates from ferric oxalate solution utilizing the iron source in alumina waste red mud . Another method involves the preparation of Ferrous oxalate dihydrate from spent pickling liquor .

Molecular Structure Analysis

Ferrous oxalate dihydrate features octahedral Fe centers. The dihydrate FeC2O4·2H2O is a coordination polymer, consisting of chains of oxalate-bridged ferrous centers, each with two aquo ligands .

Chemical Reactions Analysis

When heated to 120 °C, the dihydrate dehydrates, and the anhydrous ferrous oxalate decomposes near 190 °C . The thermal decomposition of Ferrous oxalate dihydrate results in a mixture of iron oxides and pyrophoric iron metal, as well as released carbon dioxide, carbon monoxide, and water .

Physical And Chemical Properties Analysis

Ferrous oxalate dihydrate is a yellow powder that is odorless . Its density is 2.28 g/cm3 . The dihydrate is soluble in water at 0.097 g/100ml (25 °C) .

科学研究应用

Photocatalysis

Scientific Field

Materials Science and Environmental Engineering

Application Summary

FOD is utilized as an efficient photocatalyst due to its ability to facilitate photo-initiated Fenton oxidations, which are beneficial for degrading organic pollutants .

Methods of Application

Researchers have synthesized 1D α-Ferrous oxalate dihydrate (α-FOD) and employed it in photocatalytic degradation experiments. The process involves a two-pathway mechanism combining traditional photocatalysis and photo-initiated Fenton oxidations .

Results and Outcomes

The photocatalytic activity of α-FOD has shown promising results in degrading dyes like methylene blue, with significant degradation percentages achieved within minutes under specific conditions .

Li-Ion Batteries

Scientific Field

Electrochemistry and Energy Storage

Application Summary

FOD is explored as an anode material in Li-ion batteries, with its structural water content influencing the intercalation reaction and overall battery performance .

Methods of Application

First-principles modeling is used to evaluate the electrochemical activity of FOD. The performance is compared between hydrated and anhydrous forms, considering their theoretical Li storage capacity and voltage levels .

Results and Outcomes

Fully dehydrated ferrous oxalate shows higher electrochemical stability and a higher theoretical Li storage capacity compared to its hydrated counterparts .

Wastewater Treatment

Scientific Field

Environmental Chemistry

Application Summary

FOD serves as a photo-Fenton catalyst for the degradation of pollutants like methylene blue in wastewater treatment processes .

Methods of Application

Submicron FOD is synthesized and used in conjunction with H2O2 to catalyze the degradation of pollutants. The process efficiency is affected by factors like catalyst dosage, H2O2 dosage, pollutant concentration, and pH levels .

Results and Outcomes

HA-FOD, a variant of FOD, achieved a 97.64% degradation rate of methylene blue within 10 minutes under optimal conditions, demonstrating high photo-Fenton degradation efficiency .

Organic Pollutant Degradation

Scientific Field

Environmental Science

Application Summary

FOD’s role extends to the degradation of various organic pollutants, leveraging its photocatalytic and Fenton reaction capabilities .

Methods of Application

FOD is used in photo-initiated Fenton processes, where it acts as a catalyst in the presence of light and H2O2 to degrade organic compounds .

Results and Outcomes

Studies have shown that FOD can effectively degrade organic pollutants, with high degradation efficiencies reported for specific compounds .

Semiconductor Applications

Scientific Field

Semiconductor Technology

Application Summary

FOD exhibits n-type semiconductor characteristics, making it suitable for use in semiconductor applications .

Methods of Application

An Fe(II)-based metal-organic framework using α-FOD is prepared and utilized for its semiconductor properties in catalytic processes .

Results and Outcomes

The material has been successfully used for the photoreduction of Cr(VI) to Cr(III), showcasing its potential in semiconductor-based environmental remediation .

Fenton Oxidation

Scientific Field

Catalysis and Reaction Engineering

Application Summary

FOD is employed as a catalyst in Fenton oxidation processes to enhance the degradation of contaminants .

Methods of Application

The Fenton oxidation activity of FOD is harnessed in the dark, in the presence of H2O2, to degrade organic compounds .

Results and Outcomes

α-FOD has shown significant Fenton oxidation activity, contributing to the effective degradation of organic compounds in various studies .

These applications highlight the versatility and potential of Ferrous oxalate dihydrate in scientific research, spanning across fields from energy storage to environmental remediation. The detailed descriptions and results showcase the material’s capabilities and the ongoing research efforts to optimize its use in various applications.

High-Pressure Research

Scientific Field

Geoscience and Mineralogy

Application Summary

FOD, known as humboldtine, is a versatile precursor for high-pressure research, particularly in understanding the deep carbon cycle of our planet .

Methods of Application

High-quality single crystals of FOD are synthesized for diffraction or spectroscopic studies at high pressures, with investigations conducted up to pressures exceeding 20 GPa .

Results and Outcomes

The pressure-dependence of the crystal and molecular structure of FOD has been thoroughly studied, providing valuable insights into the behavior of carbon-bearing minerals in the Earth’s interior .

Pigment Production

Scientific Field

Industrial Chemistry

Application Summary

FOD is used as a pigment for decorative glassware, plastics, paints, and lacquers due to its coloration properties .

Methods of Application

FOD is incorporated into various formulations to achieve the desired hue and consistency for the final product .

Results and Outcomes

The use of FOD in pigments has been successful, providing a stable color that meets industrial standards for various applications .

Metal Treatment Industry

Scientific Field

Metallurgy

Application Summary

In the metal treatment industry, FOD is employed for its reactivity with metal surfaces, aiding in processes like plating and finishing .

Methods of Application

FOD solutions are applied to metal surfaces to treat them before further processing, such as coating or painting .

Results and Outcomes

The treatment with FOD results in improved adhesion and quality of the subsequent metal coatings .

Photographic Development

Scientific Field

Photography and Imaging

Application Summary

FOD is used in photo developers’ formulations to enhance the development process of photographic films .

Methods of Application

FOD is mixed with other chemicals to create a developer solution that reacts with the exposed silver halides on the film .

Results and Outcomes

The use of FOD in photographic developers leads to clear and high-quality images, crucial for both professional and amateur photography .

Textile Industry

Scientific Field

Textile Engineering

Application Summary

FOD finds application in the textile industry, likely as a mordant or color fixative due to its chemical properties .

Methods of Application

FOD is used in dyeing processes to ensure the stability and longevity of colors on fabrics .

Results and Outcomes

The application of FOD in textiles results in vibrant and long-lasting colors, enhancing the quality of the final products .

Solid Electrolytes and Negative Electrode Materials

Scientific Field

Electrochemistry

Application Summary

FOD is a raw material for preparing solid electrolytes and as a negative electrode material for lithium-ion batteries .

Methods of Application

FOD is processed and integrated into battery systems to improve their performance and longevity .

Results and Outcomes

The incorporation of FOD in battery components has shown to enhance the electrochemical properties, contributing to the development of more efficient energy storage solutions .

These additional applications demonstrate the multifaceted nature of Ferrous oxalate dihydrate, highlighting its significance in various scientific and industrial fields.

High Proton Conductivity Material

Scientific Field

Solid-State Chemistry

Application Summary

FOD exhibits high proton conductivity, making it a valuable material for proton-conducting applications .

Methods of Application

Synthetic humboldtine, a form of FOD, is used due to its high thermally activated proton conductivity, which is essential for applications like fuel cells .

Results and Outcomes

The reported proton conductivity of synthetic humboldtine is significant, highlighting its potential as a high-performance material in proton-conducting devices .

Advanced Material Synthesis

Scientific Field

Material Science

Application Summary

Due to its thermal instability, FOD is widely used for the synthesis of various iron oxides, which are key components in advanced material development .

Methods of Application

FOD decomposes upon heating to produce iron oxides, which are then utilized to create new, functional materials .

Results and Outcomes

The materials synthesized from FOD have been employed in creating innovative products with enhanced functionalities .

Photocatalytic Properties

Scientific Field

Environmental Remediation

Application Summary

FOD is recognized for its photocatalytic properties, useful in the degradation of pollutants .

Methods of Application

FOD is used in photocatalytic processes to break down harmful substances, contributing to environmental cleanup efforts .

Results and Outcomes

The photocatalytic activity of FOD has been successfully demonstrated in various studies, showing its effectiveness in pollutant degradation .

Li-Ion Battery Anode Material

Scientific Field

Energy Storage

Application Summary

Both hydrated and anhydrous forms of FOD are considered promising anode materials for Li-ion batteries .

Methods of Application

FOD is used in the manufacturing of anodes for Li-ion batteries, where its electrochemical activity is harnessed for energy storage .

Results and Outcomes

Research indicates that FOD, especially in its dehydrated form, could offer higher electrochemical stability and Li storage capacity, making it a strong candidate for battery applications .

安全和危害

Ferrous oxalate dihydrate is harmful if swallowed or in contact with skin . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes . It reacts with oxidizing agents to generate heat and products that may be flammable, combustible, or otherwise reactive .

未来方向

Ferrous oxalate dihydrate has been used as an inexpensive material for photocatalytic applications . It has emerged as an important building block for the preparation of new, functional advanced materials . It has high proton conductivity and photocatalytic activity . It is also used as a precursor to various iron oxides .

属性

IUPAC Name |

iron(2+);oxalate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.Fe.2H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;2*1H2/q;+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPLZZSLZTJVZSX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].O.O.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4FeO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90975879 | |

| Record name | Iron(2+) ethanedioate--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90975879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ferrous oxalate dihydrate | |

CAS RN |

6047-25-2 | |

| Record name | Ferrous oxalate dihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6047-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferrous oxalate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006047252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron(2+) ethanedioate--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90975879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron, diaqua[ethanedioato(2-)-κO1,κO2]-, (T-4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERROUS OXALATE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6X3YBU50D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[hydroxy(nitroso)amino]-3-methylbutyl]octanamide](/img/structure/B91026.png)

![N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide](/img/structure/B91027.png)

![1a,7a-Dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B91034.png)